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Introduction
Zipalertinib (formerly CLN-081 or TAS-6417) is a novel, orally bioavailable, irreversible

tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor

(EGFR) mutations, with a particular focus on exon 20 insertion (ex20ins) mutations in non-

small cell lung cancer (NSCLC).[1] Patients with EGFR ex20ins mutations have historically had

limited treatment options and poorer prognoses compared to those with more common EGFR

mutations.[2] Zipalertinib was engineered to selectively inhibit these mutant forms of EGFR

while sparing wild-type (WT) EGFR, aiming for a wider therapeutic window and a more

manageable safety profile.[1][3] This technical guide provides a comprehensive overview of the

discovery, preclinical development, and clinical evaluation of Zipalertinib.

Chemical Structure and Properties
Zipalertinib is a synthetic organic compound with a unique pyrrolopyrimidine scaffold.

IUPAC Name: N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-

8-yl]prop-2-enamide

Chemical Formula: C₂₃H₂₀N₆O

Molar Mass: 396.454 g·mol⁻¹
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Preclinical Development
In Vitro Studies
Cell Viability Assays

Objective: To determine the inhibitory activity of Zipalertinib against various EGFR

mutations.

Methodology: Ba/F3 cells, a murine pro-B cell line, were engineered to express human

EGFR with different mutations (including various ex20ins, L858R, del19, and T790M). Cell

viability was assessed after treatment with Zipalertinib.

Results: Zipalertinib demonstrated potent inhibition of various EGFR exon 20 insertion

mutations with IC50 values significantly lower than that for wild-type EGFR, indicating a high

degree of selectivity.

Table 1: In Vitro Inhibitory Activity of Zipalertinib (IC50, nM)

Cell Line/EGFR Mutation Zipalertinib IC50 (nM)

Exon 20 Insertions

D770_N771insSVD 45.4 ± 2.6

V769_D770insASV 86.5 ± 28.5

Other Mutations

L858R <100

Exon 19 Deletion <100

L858R + T790M <100

Exon 19 Del + T790M <100

Wild-Type EGFR

NHEK-Neo (WT) >100

Data sourced from Hasako S, et al. Mol Cancer Ther. 2018.[4]
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Western Blot Analysis

Objective: To assess the effect of Zipalertinib on EGFR signaling pathways.

Methodology: NSCLC cell lines expressing EGFR exon 20 insertions were treated with

Zipalertinib. Cell lysates were then analyzed by Western blot to detect the phosphorylation

status of EGFR and downstream signaling proteins like AKT and ERK.

Results: Zipalertinib effectively inhibited the phosphorylation of EGFR and downstream

signaling molecules in a dose-dependent manner, leading to the activation of caspases,

which are key mediators of apoptosis.[5]

In Vivo Studies
Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor efficacy of Zipalertinib in a more clinically relevant in

vivo setting.

Methodology: A PDX model for lung cancer harboring the EGFR V769_D770insASV

mutation was utilized.

Results: Zipalertinib treatment led to marked tumor regression in this PDX model,

demonstrating its potent in vivo anti-cancer activity.

Clinical Development
The clinical development of Zipalertinib has been primarily investigated through the

REZILIENT series of clinical trials.

REZILIENT1 (NCT04036682)
This is a Phase 1/2a, open-label, multicenter study to evaluate the safety, tolerability,

pharmacokinetics, and efficacy of Zipalertinib in patients with locally advanced or metastatic

NSCLC harboring EGFR exon 20 insertion mutations who have received prior systemic

therapy.[6][7][8][9]

Study Design
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The trial consisted of a dose-escalation phase (Phase 1) to determine the maximum tolerated

dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase

(Phase 2a) to further evaluate safety and efficacy at the RP2D.[8] Patients received

Zipalertinib orally twice daily (BID) in 21-day cycles.[10]

Key Eligibility Criteria

Histologically or cytologically confirmed recurrent or metastatic NSCLC with a documented

EGFR exon 20 insertion mutation.

At least one prior line of platinum-based chemotherapy.

Measurable disease per RECIST v1.1.

ECOG performance status of 0 or 1.

Pharmacokinetics

Blood samples were collected to determine the pharmacokinetic profile of Zipalertinib. The

concentrations were measured using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[11]

Efficacy Results (Phase 1/2a)

Table 2: Efficacy of Zipalertinib in the REZILIENT1 Trial (Phase 1/2a)
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Efficacy Endpoint All Dose Levels (n=73) 100 mg BID (n=39)

Objective Response Rate

(ORR)
38.4% 41.0%

Confirmed Partial Response

(PR)
38.4% 41.0%

Stable Disease (SD) 57.5% -

Progressive Disease (PD) 4.1% -

Median Duration of Response

(DOR)
10 months Not Reached

Median Progression-Free

Survival (PFS)
10 months 12 months

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]

Safety and Tolerability (Phase 1/2a)

Zipalertinib was generally well-tolerated. The most common treatment-related adverse events

(TRAEs) were low-grade and manageable.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in REZILIENT1 (Phase 1/2a)

Adverse Event Any Grade Grade ≥3

Rash 80% 0% (at ≤100 mg BID)

Paronychia 32% -

Diarrhea 30% 3%

Fatigue 21% -

Anemia - 10%

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]
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REZILIENT2 (NCT05967689)
This is a Phase 2b study evaluating the efficacy and safety of Zipalertinib in patients with

NSCLC harboring EGFR ex20ins and other uncommon EGFR mutations, including those with

brain metastases.[12]

REZILIENT3 (NCT05973773)
This is a global Phase 3 trial evaluating Zipalertinib in combination with chemotherapy as a

first-line treatment for patients with locally advanced or metastatic non-squamous NSCLC with

EGFR exon 20 insertion mutations.[3]
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Click to download full resolution via product page

Caption: EGFR signaling pathway and the mechanism of action of Zipalertinib.

Experimental Workflow
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Caption: A generalized workflow for the discovery and development of Zipalertinib.
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Conclusion
Zipalertinib has emerged as a promising targeted therapy for patients with NSCLC harboring

EGFR exon 20 insertion mutations.[7] Its high selectivity for mutant EGFR over wild-type

translates into a favorable safety profile with encouraging anti-tumor activity.[7] Ongoing clinical

trials will further delineate its role in various treatment settings, including as a first-line therapy

in combination with chemotherapy. The development of Zipalertinib represents a significant

advancement in precision oncology for a patient population with a historically high unmet

medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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